molecular formula C11H9NO B1586586 3-Phenylpyridin-2-ol CAS No. 24228-13-5

3-Phenylpyridin-2-ol

Cat. No.: B1586586
CAS No.: 24228-13-5
M. Wt: 171.19 g/mol
InChI Key: FLYJEBSUJDZJDE-UHFFFAOYSA-N
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Description

Contextual Significance of Pyridin-2-ol Derivatives in Advanced Chemical Research

Pyridin-2-ol and its derivatives are heterocyclic organic compounds characterized by a pyridine (B92270) ring with a hydroxyl group at the 2-position. ontosight.ai These compounds are of considerable interest in medicinal chemistry and the broader chemical industry due to their multifaceted properties. ontosight.airesearchgate.net The pyridine ring is a common feature in many important biological molecules and pharmaceuticals, and its derivatives are highly sought after in the pharmaceutical industry. researchgate.net

The significance of pyridin-2-ol derivatives stems from several key attributes:

Tautomerism: Pyridin-2-ol exists in two tautomeric forms: the enol form (2-hydroxypyridine) and the keto form (2-pyridone). ontosight.aiwuxiapptec.com This equilibrium is sensitive to the solvent's properties, with the 2-pyridone form being better stabilized in polar solvents. wuxiapptec.com This tautomerism is a critical factor in their chemical reactivity and biological interactions. wikipedia.orgnih.gov

Biological Activity: Pyridin-2-ol derivatives have been investigated for a wide range of potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.aiontosight.ai The adaptability of the pyridine scaffold allows for structural modifications that can enhance solubility and bioavailability, making these compounds valuable in drug discovery. researchgate.netresearchgate.net

Coordination Chemistry and Catalysis: The ability of pyridin-2-ol derivatives to act as ligands in transition metal complexes has led to their use in catalysis. rsc.org These complexes have shown catalytic activity in various reactions, such as the dehydrogenation of alcohols and the hydrogenation of carbon dioxide. rsc.org 2-Pyridone itself can catalyze a variety of proton-dependent reactions. wikipedia.org

Materials Science: The unique electronic and structural properties of pyridin-2-ol derivatives make them of interest in materials science. For instance, derivatives with electron-withdrawing groups, like 4-(trifluoromethyl)-2-pyridone, are explored for their potential in semiconductor synthesis and as photocatalysts. ossila.com

Research Landscape of 3-Phenylpyridin-2-ol and its Analogues

The research landscape for this compound, also known as 2-hydroxy-3-phenylpyridine, and its analogues is an active area of investigation, focusing on their synthesis, chemical properties, and potential applications.

Synthesis: Various methods have been developed for the synthesis of this compound and its derivatives. One common approach is the Suzuki coupling reaction, which offers high chemoselectivity and versatility. Another method involves the ring-opening of pyrano-pyridinones to yield hydroxy and oxime derivatives.

Chemical Properties: this compound is characterized by its ambident nucleophilic nature, meaning it can react at both the nitrogen and oxygen atoms. This property allows for a wide range of chemical transformations, leading to diverse derivatives. The presence of the hydroxyl group enables it to act as a hydrogen bond donor and acceptor, influencing its interactions with other molecules. Key reactions of this compound include:

Oxidation: The hydroxyl group can be oxidized to form 3-phenyl-2-pyridone.

Reduction: The hydroxyl group can be removed to form 3-phenylpyridine (B14346).

Substitution: The phenyl or hydroxyl groups can be replaced with other functional groups through various substitution reactions.

Research Findings on Analogues: Research on analogues of this compound has yielded significant findings. For example, studies on 6-(p-Tolyl)pyridin-2-ol have indicated potential antimicrobial and anticancer properties. Derivatives of pyridin-2(1H)-one have been shown to induce cell cycle arrest in certain cancer cell lines. Furthermore, the synthesis and biological evaluation of novel 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives have identified compounds with promising anti-fibrotic activities. mdpi.comnih.gov

The exploration of the chemical space around this compound continues to uncover new compounds with potentially valuable properties for various scientific and therapeutic applications.

Interactive Data Tables

Table 1: Compound Names

IUPAC NameOther NamesCAS Number
This compound2-Hydroxy-3-phenylpyridine24228-13-5
Pyridin-2-ol2-Hydroxypyridine (B17775), 2-Pyridone142-08-5
4-(Trifluoromethyl)pyridin-2-ol2-Hydroxy-4-(trifluoromethyl)pyridine50650-59-4
6-(p-Tolyl)pyridin-2-ol129720-57-6
3-Phenylpyridine643-95-8

Table 2: Research Findings on Pyridin-2-ol Derivatives

Derivative ClassResearch FocusKey Findings
General Pyridin-2-ol DerivativesBiological ActivityExhibit potential anti-inflammatory, antimicrobial, and anticancer properties. ontosight.aiontosight.ai
2-(Pyridin-2-yl) Pyrimidine DerivativesAnti-fibrotic ActivitySome derivatives showed potent inhibition of collagen expression. mdpi.comnih.gov
6-(p-Tolyl)pyridin-2-olAnticancer PropertiesDerivatives can induce cell cycle arrest in specific cancer cell lines.
Metal Complexes of PyridonatesCatalysisAct as catalysts in dehydrogenation and hydrogenation reactions. rsc.org
4-(Trifluoromethyl)-2-pyridoneMaterials ScienceInvestigated for use in semiconductor synthesis and as photocatalysts. ossila.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c13-11-10(7-4-8-12-11)9-5-2-1-3-6-9/h1-8H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLYJEBSUJDZJDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376469
Record name 2-HYDROXY-3-PHENYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24228-13-5
Record name 2-HYDROXY-3-PHENYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 3 Phenylpyridin 2 Ol and Its Functionalized Derivatives

Established Synthetic Routes to 3-Phenylpyridin-2-ol

Several well-established methods are routinely employed for the synthesis of the this compound scaffold. These strategies often involve the construction of the pyridine (B92270) ring as a key step or the introduction of the phenyl group onto a pre-existing pyridine ring.

Ring-Closure Approaches

Ring-closure or cyclization reactions represent a fundamental approach to constructing the pyridine core of this compound. These methods typically involve the condensation of acyclic precursors. A modified Chichibabin reaction, for instance, can be utilized, where substituted benzaldehyde (B42025) derivatives react with ammonia (B1221849) and ketones to form the pyridine ring. The efficiency of these reactions is often dependent on optimizing conditions such as temperature, which typically ranges from 80–120°C, and the choice of solvent, with polar options like ethanol (B145695) or dimethylformamide (DMF) being common. Another strategy involves the ring-opening of pyrano-pyridinones, which can be a multi-step process allowing for the introduction of various functional groups.

Sequential ring-opening and ring-closing reactions have also been demonstrated as a viable pathway. For example, para-substituted pyridines can be converted into meta-dialkylamino-substituted benzene (B151609) rings, a process that involves the replacement of the nitrogen atom in the pyridine ring with a methine group. acs.org Furthermore, a sequence including a Wittig reaction, a Staudinger reaction, an aza-Wittig reaction, a 6π-3-azatriene electrocyclization, and a 1,3-H shift allows for a one-pot synthesis of polysubstituted pyridines from aldehydes, phosphorus ylides, and propargyl azide. organic-chemistry.org

Metal-Catalyzed Cross-Coupling Strategies

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been extensively applied to the synthesis of 3-phenylpyridine (B14346) derivatives. eie.grnih.gov These methods often start with a pre-functionalized pyridine ring, such as a halogenated pyridine, and couple it with a phenyl-containing organometallic reagent.

The Suzuki-Miyaura coupling is a prominent example, where a palladium catalyst, such as Pd(PPh₃)₄, is used to couple a pyridine derivative with a phenylboronic acid or its ester. eie.gr This method is noted for its high chemoselectivity and versatility, often providing high yields of the desired product. Another important method is the Hiyama cross-coupling, which utilizes organosilanes as the nucleophilic partner. For instance, an efficient palladium-catalyzed Hiyama cross-coupling of aryltrifluorosilanes with aryl and heteroaryl chlorides has been developed, yielding a wide variety of functionalized biaryl derivatives in good to excellent yields. nih.gov The Negishi coupling, which employs organozinc reagents, and the Stille coupling, using organotin reagents, are other valuable cross-coupling reactions in this context. eie.gr

The choice of catalyst, ligands, and reaction conditions is crucial for the success of these reactions. Palladium-based catalysts are most common, though other metals have also been shown to be effective. eie.grresearchgate.net

Cross-Coupling Reaction Catalyst/Reagents Key Features Reference
Suzuki-Miyaura CouplingPd(PPh₃)₄, Phenylboronic acidHigh chemoselectivity, versatile
Hiyama CouplingPd(OAc)₂, XPhos, PhenyltrifluorosilaneGood to excellent yields, wide functional scope nih.gov
Negishi CouplingPalladium or Nickel catalyst, Organozinc reagentPowerful C-C bond formation eie.gr
Stille CouplingPalladium catalyst, Organotin reagentVersatile for complex molecule synthesis eie.gr

Syntheses from Furan (B31954) Precursors

Furan derivatives can serve as versatile starting materials for the synthesis of pyridines, including this compound. One approach involves the reaction of 3-(furan-2-yl)propenoic acids with arenes in the presence of a strong acid like trifluoromethanesulfonic acid (TfOH) to produce 3-aryl-3-(furan-2-yl)propanoic acid derivatives. mdpi.com Further transformations can then lead to the desired pyridine structure.

A notable synthetic strategy is a Michael–Heck reaction protocol that utilizes sequential phosphine–palladium catalysis to prepare various polyalkyl furans from readily available precursors. escholarship.org This method provides access to tetraalkyl furans with a C2-carboxyalkyl chain that can be further functionalized. escholarship.org Additionally, a concise method for the synthesis of furan and benzene fused 2-tetralones has been developed via the photo-induced rearrangement of 2'-(furan-2-yl)-[1,1'-biphenyl]-4-ols. researchgate.net This reaction proceeds through 6π-electrocyclization, thermal suprafacial scispace.com-H shift, and other rearrangements. researchgate.net

Nucleophilic Aromatic Substitution Routes

Nucleophilic aromatic substitution (SNA_r) offers another pathway to this compound and its derivatives. nih.govmpbou.edu.in In this type of reaction, a nucleophile displaces a leaving group on an electron-poor aromatic ring. masterorganicchemistry.com For the synthesis of this compound, this could involve the reaction of a pyridine ring bearing a suitable leaving group (e.g., a halogen) at the 2-position with a phenoxide nucleophile, or a related strategy.

The reaction proceeds through a negatively charged intermediate, and its rate is accelerated by the presence of electron-withdrawing groups on the aromatic ring. nih.govmasterorganicchemistry.com The position of these electron-withdrawing groups relative to the leaving group is critical for the reaction's success. masterorganicchemistry.com While classical S_NAr reactions proceed in two steps, concerted mechanisms (cS_NAr) have also been identified. nih.gov Nucleophilic aromatic substitutions are commonly performed on pyridines and related heterocycles and are of significant importance in medicinal and agrochemical chemistry. nih.gov

Novel Synthetic Approaches for Structural Elaboration

Recent research has focused on developing novel and more efficient synthetic methods for this compound and its derivatives, often with an emphasis on structural diversity and complexity.

Domino reactions, which involve multiple bond-forming events in a single synthetic operation, have emerged as a powerful strategy. For example, a silver-catalyzed chemoselective hetero-dimerization of isocyanides has been used to synthesize fully substituted pyridin-4-ols. rsc.org Another innovative approach involves the use of photoredox catalysis. A visible-light-enabled biomimetic aza-6π electrocyclization can produce a variety of pyridines, which can then undergo a subsequent Minisci-type reaction to construct polysubstituted picolinaldehydes under metal- and oxidant-free conditions. organic-chemistry.org

The development of novel catalysts and reaction conditions continues to expand the synthetic toolbox. For instance, new pyrazole (B372694) derivatives containing phenylpyridine moieties have been synthesized, showcasing the ongoing efforts to create structurally diverse compounds. researchgate.net Furthermore, novel pyrazolo[3,4-b]pyridine derivatives have been synthesized and characterized, demonstrating the exploration of new heterocyclic scaffolds based on the pyridine core. jst.go.jp

Novel Approach Key Reaction/Catalyst Products Reference
Domino ReactionSilver-catalyzed dimerization of isocyanidesFully substituted pyridin-4-ols rsc.org
Photoredox CatalysisVisible-light-enabled aza-6π electrocyclizationPolysubstituted picolinaldehydes organic-chemistry.org
New Derivative SynthesisVarious methodsPyrazole derivatives with phenylpyridine moieties researchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of this compound and other chemical compounds to minimize environmental impact and enhance safety. scispace.comrroij.com These principles provide a framework for designing more sustainable chemical processes.

A key principle is prevention , which emphasizes avoiding waste generation rather than treating it after it has been created. sigmaaldrich.com This can be achieved through reactions with high atom economy , a concept that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. acs.org For example, catalytic reactions are generally preferred over stoichiometric ones as they generate less waste. rroij.com

The use of less hazardous chemical syntheses is another core principle. sigmaaldrich.comwordpress.com This involves designing synthetic routes that use and generate substances with little or no toxicity to human health and the environment. wordpress.com The selection of safer solvents and auxiliaries is also crucial. scispace.comsigmaaldrich.com Ideally, reactions should be conducted in environmentally benign solvents or, if possible, in the absence of a solvent.

Design for energy efficiency encourages conducting syntheses at ambient temperature and pressure to minimize energy consumption. sigmaaldrich.com The use of renewable feedstocks is also promoted to reduce reliance on finite resources like petroleum. rroij.com Furthermore, the principle of reducing derivatives aims to minimize or avoid the use of protecting groups and other temporary modifications, which add steps and generate waste. sigmaaldrich.comacs.org Finally, catalysis is a cornerstone of green chemistry, as catalytic reagents are often more selective, can be used in small amounts, and can be recycled. rroij.comsigmaaldrich.com

Chemical Reactivity and Mechanistic Investigations of 3 Phenylpyridin 2 Ol

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds. wikipedia.org In these reactions, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through a two-step mechanism: the initial attack of the aromatic ring on the electrophile to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.comyoutube.com

For substituted benzenes, the existing substituent group influences both the rate and the position of the incoming electrophile. Activating groups increase the reaction rate and direct the new substituent to the ortho and para positions, while deactivating groups slow down the reaction and direct to the meta position. wikipedia.org

In the case of 3-Phenylpyridin-2-ol, the pyridin-2-ol ring and the phenyl ring can both undergo electrophilic attack. The hydroxyl group on the pyridin-2-ol ring is an activating group, while the phenyl group's influence depends on the reaction conditions and the nature of the electrophile. Common electrophilic aromatic substitution reactions include nitration and sulfonation. masterorganicchemistry.com Aromatic nitration is typically achieved using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. youtube.commasterorganicchemistry.com Sulfonation is carried out with fuming sulfuric acid (a mixture of SO₃ and H₂SO₄), where the active electrophile is HSO₃⁺. masterorganicchemistry.com

The general mechanism involves the attack of the aromatic π-electrons on the electrophile, leading to a resonance-stabilized carbocation known as a Wheland intermediate or arenium ion. wikipedia.org A weak base then removes a proton from the carbon bearing the new substituent, restoring the aromatic system. masterorganicchemistry.commasterorganicchemistry.com

Reaction Reagents Electrophile Product Type
NitrationHNO₃, H₂SO₄NO₂⁺Nitro-substituted derivative
SulfonationSO₃, H₂SO₄HSO₃⁺Sulfonic acid derivative

Nucleophilic Reactivity and Ambident Behavior of the Pyridin-2-ol Moiety

The pyridin-2-ol moiety of this compound exhibits ambident nucleophilic character, meaning it can react at two different nucleophilic sites: the nitrogen and the oxygen atoms. This dual reactivity allows for the formation of a variety of derivatives depending on the reaction conditions and the electrophile used.

The oxygen atom, with its lone pairs of electrons, can act as a nucleophile, leading to O-alkylation or O-acylation products. Conversely, the nitrogen atom in the pyridone tautomer can also participate in nucleophilic attack, resulting in N-substituted products. The outcome of the reaction is often influenced by factors such as the solvent, the nature of the electrophile, and the presence of a base.

This ambident behavior is a key feature of 2-hydroxypyridines in general. The N-oxide on pyridine (B92270) derivatives, for instance, activates the 2- and 4-positions for nucleophilic addition. nih.gov In nucleophilic substitution reactions, a species with an unshared electron pair (the nucleophile) reacts with a substrate by replacing a leaving group. rammohancollege.ac.in For a successful reaction, the leaving group must be stable and weakly basic. rammohancollege.ac.in

Oxidation and Reduction Pathways

Redox reactions, involving the transfer of electrons, are fundamental in chemistry. cgc.edu Oxidation is the loss of electrons, while reduction is the gain of electrons. cgc.edureb.rw

The this compound molecule can undergo both oxidation and reduction. The hydroxyl group of the pyridin-2-ol ring can be oxidized to a carbonyl group, forming 3-phenyl-2-pyridone. Common oxidizing agents for this transformation include potassium permanganate (B83412) and chromium trioxide.

Conversely, the pyridin-2-ol ring can be reduced. A common reduction pathway involves the removal of the hydroxyl group to yield 3-phenylpyridine (B14346). Reducing agents such as lithium aluminum hydride or sodium borohydride (B1222165) are typically employed for this purpose.

The oxidation state of an atom in a molecule can be determined by a set of rules. For instance, the oxidation state of an atom in its elemental form is 0, while for a monatomic ion, it equals its charge. cgc.edulibretexts.org In compounds, the sum of the oxidation states is zero. cgc.edulibretexts.org

Transformation Reagent Type Common Reagents Product
OxidationOxidizing AgentPotassium permanganate, Chromium trioxide3-Phenyl-2-pyridone
ReductionReducing AgentLithium aluminum hydride, Sodium borohydride3-Phenylpyridine

Cyclization and Rearrangement Reactions Involving this compound Derivatives

Derivatives of this compound can participate in a variety of cyclization and rearrangement reactions to form more complex heterocyclic systems. These reactions are powerful tools in organic synthesis for building molecular complexity.

Cyclization reactions involve the formation of a new ring within a molecule. For instance, intramolecular reactions can lead to fused ring systems. The specific type of cyclization depends on the functional groups present on the this compound derivative. Some examples of cyclization reactions in heterocyclic chemistry include radical-mediated cyclizations and metal-catalyzed cyclizations. nih.gov

Rearrangement reactions involve the migration of an atom or group within a molecule to form a structural isomer. One well-known example is the Nazarov cyclization, which is a 4π-electrocyclic ring closure of a divinyl ketone to form a cyclopentenone. wikipedia.org While not directly involving this compound, the principles of such rearrangements can be applied to its derivatives. For example, a K₂CO₃-mediated cyclization and rearrangement of γ,δ-alkynyl oximes provides a route to pyridols. organic-chemistry.org

Rhodium(III)-catalyzed cascade reactions of N-phenylpyridin-2-amines with sulfoxonium ylides can lead to the synthesis of indole (B1671886) derivatives through C-H alkylation followed by nucleophilic cyclization. researchgate.net

C-H Activation and Functionalization Strategies

The direct functionalization of carbon-hydrogen (C-H) bonds is a highly sought-after transformation in organic synthesis as it avoids the need for pre-functionalized starting materials. acs.org This field has seen significant advancements, with various transition metal catalysts being employed to achieve selective C-H activation. researchgate.net

In the context of this compound and its derivatives like 3-phenylpyridine, the C-H bonds on both the pyridine and the phenyl rings are potential sites for functionalization. The regioselectivity of these reactions is often controlled by directing groups, which coordinate to the metal catalyst and bring it into proximity of a specific C-H bond. acs.orgmdpi.com

For 3-phenylpyridine derivatives, the nitrogen atom of the pyridine ring can act as a directing group, guiding the functionalization to the C2 or C8 positions in related quinoline (B57606) systems. mdpi.com Palladium-catalyzed C-H activation has been used for the meta-selective olefination of 3-phenylpyridine derivatives using a bifunctional template. nih.gov Iron-catalyzed C-H arylation of 2-phenylpyridine (B120327) has also been reported. researchgate.net

The general catalytic cycle for many C-H functionalization reactions involves:

C-H activation: The metal catalyst cleaves a C-H bond. acs.org

Functionalization: The resulting organometallic intermediate reacts with a coupling partner. acs.org

Reductive elimination: The product is released from the metal center. acs.org

Catalyst regeneration: The metal catalyst is returned to its active state, often through an oxidation step. acs.org

Strategies for C-H functionalization can also involve photoredox catalysis, where visible light drives the reaction. rsc.org

Strategy Catalyst/Promoter Outcome Example System
Site-Selective OlefinationPalladium catalyst with bifunctional templatemeta-selective C-H olefination3-Phenylpyridine derivatives nih.gov
C-H ArylationIron catalystOrtho-C-H arylation2-Phenylpyridine researchgate.net

Tautomerism and Isomerism in 3 Phenylpyridin 2 Ol Systems

Pyridin-2-ol/2-Pyridone Tautomerism Equilibrium

The equilibrium between 2-hydroxypyridine (B17775) (the "ol" or "enol" form) and 2-pyridone (the "one" or "keto" form) is a well-documented phenomenon. acs.orgoregonstate.eduacs.org For the parent 2-hydroxypyridine, the gas-phase equilibrium favors the enol form by approximately 3 kJ/mol. mdpi.com However, the position of this equilibrium is highly sensitive to the surrounding environment. rsc.org

In the solid state and in polar solvents, the 2-pyridone tautomer is predominantly favored. mdpi.comasianpubs.org For instance, in water, the equilibrium constant for the conversion of 2-hydroxypyridine to 2-pyridone is around 900, indicating a strong preference for the pyridone form. mdpi.com This is largely due to the greater polarity of the pyridone tautomer, which is better stabilized by polar solvent molecules. Conversely, in non-polar solvents, both tautomers can coexist in significant amounts. mdpi.comasianpubs.org

The general equilibrium can be represented as:

3-Phenylpyridin-2-ol (Enol form) ⇌ 3-Phenyl-2(1H)-pyridone (Keto form)

Studies on related systems, such as 2-mercaptopyridine, also show a similar tautomeric relationship between the thiol and thione forms. mdpi.com The stability of these tautomers is a critical factor in their chemical reactivity and biological activity. bg.ac.rs

Influence of Substituents on Tautomeric Preferences

Substituents on the pyridine (B92270) ring can significantly influence the position of the tautomeric equilibrium. numberanalytics.comasianpubs.orgresearchgate.net The electronic properties of these substituents, whether electron-donating or electron-withdrawing, can alter the relative stabilities of the pyridin-2-ol and 2-pyridone forms. researchgate.netnih.gov

For example, electron-withdrawing groups, particularly at the 6-position of the pyridine ring, tend to favor the pyridone form. rsc.org Studies on various 3-cyano-4-(substituted phenyl)-6-phenyl-2(1H)-pyridones have shown that substituents with different electronic characteristics can modify the extent of conjugation and intramolecular charge transfer, thereby affecting the tautomeric balance. researchgate.net The transmission of these substituent effects can be analyzed using methods like the Hammett equation. researchgate.netresearchgate.net

In the case of this compound, the phenyl group at the 3-position influences the electronic distribution within the pyridine ring, which in turn impacts the tautomeric equilibrium. The interplay between the phenyl substituent and other groups on the ring can lead to complex shifts in tautomeric preference.

Table 1: Influence of Substituent Position on Tautomeric Equilibrium in Substituted Pyridin-2-ols
Substituent PositionGeneral Effect on EquilibriumFavored Tautomer
3-position (e.g., Phenyl)Influences electron distribution and can favor the OHs (syn-periplanar) lactim form. researchgate.netContext-dependent
6-position (e.g., Chloro)Electron-withdrawing groups favor the pyridone form. rsc.org2-Pyridone
3- or 4-position (e.g., Chloro)Can increase the population of the pyridone form. researchgate.net2-Pyridone

Spectroscopic and Computational Analysis of Tautomeric Forms

A variety of spectroscopic and computational methods are employed to study the tautomeric equilibrium of pyridin-2-ol systems.

Spectroscopic Analysis:

UV-Vis Spectroscopy: This technique is used to evaluate tautomeric equilibria by observing the absorption spectra in different solvents. researchgate.netnih.gov The different electronic structures of the enol and keto forms lead to distinct absorption bands.

Infrared (IR) Spectroscopy: IR spectroscopy provides key information about the functional groups present. The O-H stretching band is characteristic of the pyridin-2-ol form, while the C=O stretching band confirms the presence of the 2-pyridone tautomer. nih.govvulcanchem.com For example, in arylazo pyridone dyes, intense carbonyl bands around 1630 and 1684 cm⁻¹ are assigned to the diketohydrazone form, which is related to the pyridone structure. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for identifying and quantifying the different tautomers in solution. researchgate.netnih.govvulcanchem.com Chemical shifts of the ring protons and carbons are sensitive to the tautomeric form. bg.ac.rschem-soc.si Two-dimensional NMR techniques like COSY and HMBC can further aid in structural elucidation. eurjchem.com

Computational Analysis:

Density Functional Theory (DFT): DFT calculations are widely used to predict the relative stabilities and molecular structures of the tautomers. researchgate.netorientjchem.orgresearchgate.net Functionals like B3LYP are commonly employed to model these systems. researchgate.netorientjchem.org Computational studies can provide insights into the energetics of the tautomeric equilibrium in both the gas phase and in solution, often using models like the isodensity surface-polarized continuum model (IPCM). researchgate.net

Ab initio methods: High-level ab initio calculations, such as Møller–Plesset (MP2) and coupled-cluster (CCSD) methods, can offer more accurate energy predictions for the tautomeric equilibria. acs.orgmdpi.com These studies have been crucial in understanding the subtle balance of factors like steric hindrance, electrostatic repulsion, and hyperconjugation that determine the preferred tautomer. mdpi.com

Theoretical calculations and experimental data together provide a comprehensive understanding of the tautomeric behavior of this compound and related compounds. researchgate.netrsc.orgresearchgate.net

Table 2: Spectroscopic and Computational Methods for Tautomer Analysis
MethodKey Information ProvidedTypical Findings for Pyridin-2-ol/2-Pyridone Systems
UV-Vis SpectroscopyQuantitative determination of tautomeric forms in solution. researchgate.netDifferent absorption maxima for enol and keto forms, sensitive to solvent polarity. researchgate.netnih.gov
Infrared (IR) SpectroscopyIdentification of functional groups (O-H vs. C=O). nih.govvulcanchem.comO-H stretch for pyridin-2-ol, C=O stretch for 2-pyridone. nih.gov
NMR SpectroscopyStructural confirmation and quantification of tautomers. bg.ac.rschem-soc.siDistinct chemical shifts for protons and carbons in each tautomer. bg.ac.rs
DFT CalculationsPrediction of relative stabilities, geometries, and reaction pathways. orientjchem.orgresearchgate.netConfirmation of experimental findings and elucidation of substituent and solvent effects. researchgate.net

Coordination Chemistry and Ligand Design Based on 3 Phenylpyridin 2 Ol

Ligand Properties of 3-Phenylpyridin-2-ol and its Derivatives

This compound is capable of existing in tautomeric equilibrium with its 3-phenyl-2-pyridone form. Upon deprotonation of the hydroxyl group, the resulting anion acts as a bidentate chelating ligand. The primary donor atoms are the pyridinic nitrogen and the phenolate (B1203915) oxygen. This [N,O] donor set allows the ligand to form a stable five-membered chelate ring with a metal center.

Derivatives of this scaffold, such as those incorporating pyrene, function as [O,N] bidentate π-expanded ligand systems. mdpi.com The nitrogen and oxygen atoms are the key coordination sites, and their interaction with metal centers like Platinum(II) has been studied. mdpi.comresearchgate.net The steric bulk of substituents can also play a crucial role, dictating the accessibility of the metal center and influencing the nuclearity and geometry of the final complex. For instance, bulky groups can prevent the formation of polynuclear complexes and favor specific coordination geometries.

Metal Complexation Strategies

The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.govjocpr.com A common strategy is the direct reaction of the ligand with a metal precursor, often under reflux and in the presence of a weak base. mdpi.com The base, such as sodium acetate (B1210297) or triethylamine, facilitates the deprotonation of the ligand's hydroxyl group, promoting coordination via the anionic phenolate oxygen. mdpi.comspandidos-publications.com

For example, platinum(II) complexes have been synthesized by reacting a pyridin-2-ol derivative with precursors like bis(benzonitrile)palladium(II) chloride, [PtCl₂(PhCN)₂], in a solvent such as chlorobenzene. mdpi.comresearchgate.net Similarly, complexes of first-row transition metals like copper(II) and cobalt(II) can be prepared by reacting the ligand with metal nitrates or sulfates in an ethanol-acetone mixture at room temperature. scirp.orgscirp.org

The choice of metal precursor, solvent, temperature, and the presence of a base are critical parameters that control the outcome of the complexation reaction, including the yield, purity, and crystal quality of the resulting metal complex. mdpi.comjocpr.comscirp.org In some cases, the ligand itself is generated in situ through the hydrolysis of a larger precursor molecule, such as a Schiff base, during the complexation reaction. scirp.orgscirp.org

Structural Analysis of Metal-3-Phenylpyridin-2-ol Complexes

The structural elucidation of metal complexes derived from this compound and its analogues is predominantly achieved through single-crystal X-ray diffraction. eurjchem.comresearchgate.net This technique provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions within the crystal lattice.

The coordination geometry is highly dependent on the metal ion and the stoichiometry of the complex. For instance, square planar geometries are characteristic of d⁸ metal ions like Platinum(II). mdpi.com A Pt(II) complex with a pyrene-based pyridin-2-ol derivative exhibits a square planar geometry with the two bidentate ligands arranged in a trans configuration. mdpi.comresearchgate.net

For other transition metals, different geometries are observed. Binuclear copper(II) complexes derived from a related phenyl(pyridin-2-yl)methanediol ligand have been shown to adopt square pyramidal geometries. scirp.orgscirp.org In these structures, the copper ion is coordinated to the nitrogen and oxygen atoms of the ligands. The coordination sphere can be completed by other ligands or solvent molecules. spandidos-publications.comnih.gov Theoretical studies, such as Density Functional Theory (DFT) calculations, are often employed to complement experimental X-ray data, providing further insight into the electronic structure and bonding of these complexes. mdpi.comresearchgate.net

Below are tables with selected structural data from metal complexes containing ligands structurally related to this compound, illustrating typical coordination parameters.

Table 1: Selected Geometric Parameters for a trans-bis[ (E)-1-(n-octylimino)methylpyren-2-olato]platinum(II) Complex mdpi.com

ParameterBond Length (Å) / Angle (°)
Bond Lengths
Pt-O1.996
Pt-N2.029
Bond Angles
O-Pt-N84.1
O-Pt-N'95.9
N-Pt-N'180.0
O-Pt-O'180.0
Data obtained from X-ray diffraction analysis.

Table 2: Selected Bond Lengths and Angles for a Binuclear Cu(II) Complex with Phenyl(pyridin-2-yl)methanediol Ligands scirp.org

ParameterBond Length (Å) / Angle (°)
Bond Lengths
Cu-O12.303
Cu-O21.956
Cu-N1 (pyridine)2.016
Cu-N2 (pyridine)2.008
Bond Angles
O2-Cu-N2171.4
O2-Cu-N192.1
N2-Cu-N197.4
O2-Cu-O189.2
Data obtained from single crystal X-ray structure determination.

Catalytic Applications of 3 Phenylpyridin 2 Ol Derived Systems

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst and reactants exist in the same phase, is a field where 3-phenyl-2-pyridonate ligands have demonstrated notable utility, particularly in hydrofunctionalization reactions. rsc.org The 2-pyridonate moiety can act as a versatile ancillary ligand, influencing the reactivity and selectivity of metal centers in various transformations.

Research has shown that zirconium complexes bearing 3-phenyl-2-pyridonate-related ligands are effective precatalysts for the cyclohydroamination of aminoalkenes. Specifically, a bis(amidate)zirconium bis(amido) complex prepared with 6-tert-butyl-3-phenyl-2-pyridone as a proligand has been characterized and found to be an effective catalyst for the cyclohydroamination of aminoalkenos, including challenging substrates with unactivated internal carbon-carbon double bonds. acs.orgmdpi.com

Furthermore, titanium complexes incorporating the 3-phenyl-2-pyridonate ligand have been successfully applied in the intramolecular hydroaminoalkylation (HAA) of primary aminoalkenes. rsc.org These reactions exhibit high chemoselectivity for the hydroaminoalkylation pathway over the competing hydroamination (HA) pathway. The proposed mechanism involves the formation of a dinuclear µ-imido-titanium intermediate that facilitates C-H activation at the position alpha to the amine, followed by alkene insertion. rsc.org

In a similar vein, tantalum complexes with 3-phenyl-2-pyridonate ligands have been developed for intermolecular hydroaminoalkylation reactions, expanding the scope of this catalytic system to include sterically demanding alkenes. academie-sciences.fr

Table 1: Application of 3-Phenyl-2-pyridonate Derived Systems in Homogeneous Catalysis

Catalyst SystemReactionSubstrate TypeKey Findings
Zirconium bis(pyridonate) with 6-tert-butyl-3-phenyl-2-pyridoneCyclohydroaminationAminoalkenesEffective for challenging substrates with internal C=C bonds. acs.orgmdpi.com
Titanium bis(3-phenyl-2-pyridonate)Intramolecular HydroaminoalkylationPrimary aminoalkenesHigh chemoselectivity for HAA over HA. rsc.org
Tantalum (3-phenyl-2-pyridonate)Intermolecular HydroaminoalkylationSterically demanding alkenesExpands substrate scope for hydroaminoalkylation. academie-sciences.fr

Asymmetric Catalysis

Asymmetric catalysis, the synthesis of chiral compounds using a chiral catalyst, is a critical area of modern organic chemistry. The potential for 3-Phenylpyridin-2-ol derivatives in this field has been investigated, although with mixed results to date.

A study focused on the asymmetric homogeneous hydrogenation of various 2-pyridone substrates employed a ruthenium complex with chiral N-heterocyclic carbene (NHC) ligands. unimi.it In this study, 3-phenyl-2-pyridone was used as a substrate. While the reaction successfully yielded the corresponding 3-phenyl-2-piperidone, it did so without any detectable enantioselectivity. unimi.ithilarispublisher.com

Table 2: Asymmetric Hydrogenation of Phenyl-Substituted 2-Pyridones

SubstrateCatalyst SystemProductEnantiomeric Ratio (e.r.)
4-Phenyl-2-pyridoneRu-complex with chiral NHC ligands4-Phenyl-2-piperidone79:21 unimi.ithilarispublisher.com
3-Phenyl-2-pyridoneRu-complex with chiral NHC ligands3-Phenyl-2-piperidoneNot detectable unimi.ithilarispublisher.com

This finding is significant as it suggests that while the 3-phenyl-2-pyridone scaffold can participate in catalytic hydrogenation, achieving enantiocontrol at the C3-position with the tested catalytic system is challenging. The position of the phenyl group on the pyridone ring appears to have a substantial impact on the stereochemical outcome of the reaction, as the 4-phenyl substituted analogue provided a moderate level of enantioselectivity under similar conditions. unimi.ithilarispublisher.com The development of chiral ligands derived from this compound itself for asymmetric applications remains an area with potential for future exploration. rsc.org

Ligand-Promoted Catalytic Reactions

In many of its catalytic applications, the 3-phenyl-2-pyridonate scaffold functions as a ligand that promotes the reactivity of a metal center. The term "ligand-promoted" underscores the crucial role of the ligand in enabling or enhancing the catalytic cycle. The electronic and steric properties of the 3-phenyl-2-pyridonate ligand can be tuned to influence the outcome of the reaction.

The examples discussed under homogeneous catalysis are prime instances of ligand-promoted reactions. The 2-pyridonate ligand, derived from this compound, coordinates to transition metals such as zirconium, titanium, and tantalum, activating them for challenging transformations like hydroamination and hydroaminoalkylation. rsc.orgacs.orgacademie-sciences.fr The pyridonate's anionic oxygen and neutral nitrogen atoms allow for versatile coordination modes, including κ²-N,O chelation, which can stabilize the metal center and facilitate substrate activation. rsc.org

A review on 2-pyridonates as ligands highlights their ability to participate in metal-ligand cooperativity. rsc.org This cooperative behavior is essential in many catalytic processes, where the ligand is not merely a spectator but an active participant in bond-making and bond-breaking steps. For example, in hydrofunctionalization reactions, the pyridonate ligand can be involved in the heterolytic cleavage of H-E bonds (where E can be H, Si, B, etc.), leading to the formation of a metal-hydride species and a protonated pyridinol ligand. This bifunctional activation is a key principle in many ligand-promoted catalytic cycles. rsc.org

The modular nature of the 3-phenyl-2-pyridone scaffold allows for the synthesis of a wide array of derivatives with different substituents, which in turn can fine-tune the catalytic properties of the resulting metal complexes. This tunability is a hallmark of ligand-promoted catalysis and offers a rational approach to catalyst design for specific applications.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Phenylpyridin 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 3-Phenylpyridin-2-ol by providing information about the chemical environment of individual protons and carbon atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals corresponding to the protons on the pyridine (B92270) and phenyl rings. Aromatic protons typically resonate in the downfield region, generally between δ 7.2 and 8.5 ppm. The precise chemical shifts and coupling patterns allow for the assignment of each proton to its specific position on the rings.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The number of distinct signals confirms the number of unique carbon atoms. Carbons attached to electronegative atoms like oxygen and nitrogen, and those within the aromatic systems, exhibit characteristic chemical shifts. For instance, the carbon atom bonded to the hydroxyl group (C2) would appear at a significantly different chemical shift compared to the other ring carbons. libretexts.org The chemical shifts for carbons in the phenyl and pyridine rings typically fall within the aromatic region (approximately 115-150 ppm). libretexts.org

2D NMR Techniques: Advanced two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning all proton and carbon signals. ipb.ptpbsiddhartha.ac.incam.ac.uk

COSY spectra reveal proton-proton coupling relationships, helping to identify adjacent protons within the same spin system (i.e., on the same ring). pbsiddhartha.ac.incam.ac.uk

HSQC correlates directly bonded proton and carbon atoms.

HMBC shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the phenyl and pyridine rings and confirming the substitution pattern. figshare.com

A representative table of expected NMR data is provided below.

Table 1: Representative ¹H and ¹³C NMR Data for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key HMBC Correlations
H4 Expected in aromatic region C4 H4 to C3, C5
H5 Expected in aromatic region C5 H5 to C4, C6
H6 Expected in aromatic region C6 H6 to C5, C2
H2' Expected in aromatic region C2' H2' to C1', C3', C6'
H3' Expected in aromatic region C3' H3' to C1', C2', C4'
H4' Expected in aromatic region C4' H4' to C2', C3', C5'
H5' Expected in aromatic region C5' H5' to C3', C4', C6'
H6' Expected in aromatic region C6' H6' to C1', C2', C5'
C2 - Expected shift influenced by -OH H4, H6 to C2
C3 - Expected shift influenced by phenyl H2', H6', H4 to C3
C4 - Aromatic region H5, H6 to C4
C5 - Aromatic region H4, H6 to C5
C6 - Aromatic region H4, H5 to C6
C1' - Aromatic region H2', H6' to C1'
C2' - Aromatic region H3', H4' to C2'
C3' - Aromatic region H2', H4' to C3'
C4' - Aromatic region H3', H5' to C4'
C5' - Aromatic region H2', H6' to C5'
C6' - Aromatic region H2', H5' to C6'

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "molecular fingerprint". edinst.comstolichem.comspectroscopyonline.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by absorption bands corresponding to specific functional groups and bond vibrations. specac.com

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3550 cm⁻¹ due to the stretching vibration of the hydroxyl group, with the broadness resulting from hydrogen bonding. specac.com

N-H Stretch: If the compound exists in its tautomeric pyridone form, an N-H stretching band would be observed around 3200-3400 cm⁻¹. specac.com

Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic rings. pg.edu.pl

C=O Stretch: The tautomeric pyridone form would exhibit a strong carbonyl (C=O) stretching absorption in the range of 1650-1690 cm⁻¹. libretexts.org

C=C and C=N Stretches: Absorptions in the 1400-1600 cm⁻¹ region correspond to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings. specac.com

C-O Stretch: A C-O stretching band is expected between 1210-1320 cm⁻¹. libretexts.org

Raman Spectroscopy: Raman spectroscopy provides information on the vibrational modes that involve a change in polarizability. edinst.comstolichem.com For this compound, strong Raman signals are expected for the symmetric vibrations of the aromatic rings. The combination of IR and Raman data allows for a more complete vibrational analysis, as some modes may be strong in one technique and weak or silent in the other. scifiniti.com

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Intensity
O-H Stretch (H-bonded) 3200-3550 Weak Strong, Broad (IR)
Aromatic C-H Stretch 3000-3100 3000-3100 Medium, Sharp
C=O Stretch (pyridone form) 1650-1690 Variable Strong (IR)
Aromatic C=C/C=N Stretch 1400-1600 1400-1600 Medium to Strong

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. chemguide.co.uk

Molecular Ion Peak: In the mass spectrum of this compound (C₁₁H₉NO), the molecular ion peak (M⁺) would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight, which is approximately 171.19 g/mol .

High-Resolution Mass Spectrometry (HRMS): HRMS can determine the exact mass of the molecular ion to several decimal places. bioanalysis-zone.comsavemyexams.com This high precision allows for the unambiguous determination of the molecular formula by distinguishing it from other compounds with the same nominal mass. For C₁₁H₉NO, the calculated exact mass is 171.0684.

Fragmentation Pattern: The fragmentation of the molecular ion provides valuable structural information. chemguide.co.uklibretexts.org Common fragmentation pathways for this compound might include:

Loss of a hydrogen atom to give an [M-1]⁺ peak.

Loss of CO, characteristic of phenols and related compounds.

Cleavage of the bond between the phenyl and pyridine rings, leading to fragments corresponding to the phenyl cation (m/z 77) and the pyridinol radical, or the phenyl radical and the pyridinol cation.

Loss of HCN from the pyridine ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

For this compound, the UV-Vis spectrum is expected to show absorptions characteristic of aromatic systems. The primary electronic transitions observed are π → π* and n → π* transitions. testbook.com

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically of high intensity and occur at shorter wavelengths. The phenyl and pyridine rings both contribute to these absorptions.

n → π Transitions:* These involve the promotion of a non-bonding electron (from the oxygen or nitrogen atom) to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions and occur at longer wavelengths. testbook.com

Table 3: Expected UV-Vis Absorption Data for this compound

Transition Type Expected Wavelength Range (nm) Relative Intensity
π → π* 200-280 High

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the exact positions of all atoms in the crystal lattice.

This technique provides highly accurate data on:

Bond Lengths: The distances between bonded atoms. gla.ac.uklibretexts.org

Bond Angles: The angles between adjacent bonds. gla.ac.uklibretexts.org

Torsion Angles: The dihedral angles that define the conformation of the molecule, such as the twist angle between the phenyl and pyridine rings.

Intermolecular Interactions: Details of how the molecules pack in the crystal, including hydrogen bonding involving the hydroxyl group and π-stacking interactions between the aromatic rings.

The crystallographic data would confirm the tautomeric form present in the solid state (the -ol vs. the -one form) and provide insight into the planarity of the ring systems.

Advanced Spectroscopic Methods

While less commonly reported for routine characterization, other advanced spectroscopic techniques could provide further specialized information about this compound.

Fluorescence Spectroscopy: This technique measures the light emitted from a molecule after it has absorbed light. For fluorescent compounds, it can provide information about the electronic structure and the environment of the molecule. The presence of extended π-systems in this compound suggests it may exhibit fluorescence.

Time-Resolved Spectroscopy: This method can be used to study the dynamics of excited states, providing information on processes such as intersystem crossing and fluorescence lifetimes.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is used to study species with unpaired electrons (radicals or certain metal ions). While this compound itself is not a radical, EPR could be used to study any radical intermediates formed during its chemical reactions or photochemical processes.

Computational Chemistry and Theoretical Studies of 3 Phenylpyridin 2 Ol

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are instrumental in understanding the electronic structure and reactivity of 3-phenylpyridin-2-ol. researchgate.netmdpi.com These calculations provide a foundational understanding of the molecule's behavior at the atomic level.

DFT calculations, often using hybrid functionals like B3LYP, have been employed to optimize the molecular geometry of pyridine (B92270) derivatives and analyze their electronic properties. mdpi.comnih.gov For instance, studies on similar pyridine compounds have utilized DFT to determine key quantum chemical parameters that describe their chemical behavior, such as hardness (η), softness (S), electronegativity (χ), and electrophilicity (ω). nih.gov Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps to identify the electron-donating and electron-accepting capabilities of the molecule, respectively. researchgate.net In related compounds, the distribution of HOMO and LUMO has revealed that π-systems and heteroatoms like oxygen are often the primary sites for electronic activity and potential electrophilic attack. nih.gov

Frontier molecular orbital theory and Fukui functions offer a way to predict the most reactive sites within the molecule for different types of reactions. acs.org These computational tools can pinpoint specific atoms or regions that are more susceptible to nucleophilic or electrophilic attack, guiding synthetic modifications. acs.orgscirp.org For example, the presence of electron-withdrawing or electron-donating substituents on the pyridine or phenyl ring can significantly alter the electronic distribution and, consequently, the reactivity of this compound.

Furthermore, ab initio methods, while computationally more intensive, can provide highly accurate electronic structure information. escholarship.org These methods are valuable for benchmarking DFT results and for studying systems where electron correlation effects are particularly important. The combination of DFT and ab initio calculations offers a comprehensive picture of the intrinsic electronic properties that govern the chemical reactivity of this compound.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool for exploring the conformational flexibility of this compound and its interactions with its environment, such as solvents or biological macromolecules. ucl.ac.uk These simulations model the atomic motions of the system over time, providing insights into its dynamic behavior. researchgate.net

MD simulations are also crucial for studying the interactions of this compound with solvent molecules, which can affect its solubility and stability. ucl.ac.uk By simulating the molecule in a box of explicit solvent molecules (e.g., water), it is possible to analyze the hydrogen bonding patterns and other non-covalent interactions. The hydroxyl group of this compound, for instance, can act as both a hydrogen bond donor and acceptor, influencing its solvation shell.

In the context of drug discovery, MD simulations can be used to study the interaction of this compound with biological targets like proteins. nih.gov After an initial docking pose is predicted, MD simulations can be run to assess the stability of the protein-ligand complex and to observe any conformational changes that may occur upon binding. researchgate.net The analysis of interaction energies, such as van der Waals and electrostatic interactions, during the simulation provides a more dynamic and realistic view of the binding event compared to static docking studies. researchgate.net

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling plays a pivotal role in elucidating the detailed mechanistic pathways of chemical reactions involving this compound. escholarship.org These studies can provide a step-by-step understanding of how reactants are converted into products, including the identification of transition states and intermediates.

A key reaction where computational modeling is applied is the Suzuki-Miyaura cross-coupling, a common method for synthesizing phenylpyridines. libretexts.orgnumberanalytics.com The catalytic cycle of this reaction typically involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgmt.comchemrxiv.org Computational studies, often using DFT, can model each of these steps to determine the energy barriers and the structures of the intermediates and transition states. chemrxiv.org For example, the oxidative addition of an aryl halide to a palladium(0) catalyst and the subsequent transmetalation with an organoboron compound can be computationally investigated to understand the role of ligands and the base in the reaction mechanism. libretexts.orgnumberanalytics.com

By mapping the potential energy surface of the reaction, computational models can help to rationalize experimental observations, such as product yields and selectivities. escholarship.org For instance, if a reaction yields multiple products, computational modeling can help to determine which pathway is energetically more favorable. It can also be used to investigate the formation of byproducts and to devise strategies to minimize them. escholarship.org

Furthermore, computational modeling can be used to explore novel or non-classical reaction pathways. escholarship.org Ab initio molecular dynamics (AIMD) simulations, for example, can reveal dynamic effects that are not captured by static models based on transition state theory. escholarship.org These advanced computational techniques provide a more complete understanding of the reaction mechanism, which is essential for optimizing reaction conditions and for designing new and more efficient synthetic routes to this compound and its derivatives.

Prediction of Spectroscopic Properties

Computational methods are increasingly used to predict the spectroscopic properties of molecules like this compound, which can be a valuable tool for structure elucidation and for interpreting experimental spectra. schrodinger.comacs.org

NMR Spectroscopy: DFT calculations can be used to predict the ¹H and ¹³C NMR chemical shifts of this compound. claremont.edu By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, the chemical shifts can be estimated. acs.org These predicted spectra can then be compared with experimental data to confirm the structure of the compound. claremont.edu In cases where multiple isomers are possible, comparing the predicted NMR spectra for each isomer with the experimental spectrum can help to identify the correct one. Computational prediction of NMR spectra is particularly useful for assigning signals in complex spectra and for understanding the effects of different conformations on the chemical shifts. schrodinger.com

Below is a table summarizing the types of spectroscopic data that can be predicted computationally.

Spectroscopic TechniquePredicted ParametersComputational Method
NMR Spectroscopy ¹H and ¹³C Chemical ShiftsDFT, ab initio
IR Spectroscopy Vibrational FrequenciesDFT
UV-Vis Spectroscopy Electronic TransitionsTime-Dependent DFT (TD-DFT)

Biocomputational Assessment and Molecular Docking Studies

Biocomputational assessment and molecular docking are essential computational techniques for evaluating the potential biological activity of this compound. researchgate.net These methods are widely used in drug discovery to predict how a molecule might interact with a biological target, typically a protein or enzyme. orientjchem.org

Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. mdpi.com In the case of this compound, docking studies can be performed to investigate its binding affinity and mode of interaction with various biological targets. For example, if this compound is being investigated as a potential enzyme inhibitor, docking simulations can be used to place the molecule into the active site of the enzyme and to identify the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.gov The results of docking studies are often expressed as a docking score, which is an estimate of the binding free energy. ekb.eg

Following molecular docking, molecular dynamics (MD) simulations can be employed to further assess the stability of the predicted protein-ligand complex and to refine the binding mode. researchgate.net MD simulations provide a more dynamic picture of the interaction, allowing for the observation of conformational changes in both the ligand and the protein upon binding. nih.gov

Biocomputational assessments also include the prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. Various in silico models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be used to predict properties like lipophilicity (logP), solubility, and potential for metabolism by cytochrome P450 enzymes. These predictions are crucial in the early stages of drug discovery to identify potential liabilities of a compound and to guide its optimization.

The table below summarizes the key aspects of biocomputational assessment and molecular docking studies.

Computational MethodPurposeKey Information Obtained
Molecular Docking Predicts the binding orientation and affinity of a ligand to a receptor.Binding mode, docking score, key interacting residues. orientjchem.org
Molecular Dynamics Simulates the dynamic behavior of the protein-ligand complex over time.Stability of the complex, conformational changes, interaction energies. researchgate.net
QSAR/ADMET Prediction Estimates physicochemical and pharmacokinetic properties.logP, solubility, metabolic stability, potential toxicity. mdpi.com

Biological Activity and Medicinal Chemistry Research of 3 Phenylpyridin 2 Ol Derivatives

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their biological activity and drug-like properties. For 3-phenylpyridin-2-ol derivatives, SAR studies have provided valuable insights into how specific structural modifications influence their therapeutic effects.

The 2-pyridone ring is a versatile scaffold, and its biological activity can be finely tuned by introducing various substituents. hilarispublisher.com The hydroxyl group at the 2-position and the phenyl group at the 3-position are key features that can be modified. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the phenyl group can engage in hydrophobic interactions, both of which are critical for binding to biological targets.

Key findings from SAR studies on 2-pyridone derivatives, including those with phenyl substituents, indicate that:

Substituents on the Phenyl Ring: The electronic properties of substituents on the phenyl ring significantly impact activity. Electron-withdrawing groups, such as fluorine (F) and chlorine (Cl), have been shown to enhance the antimicrobial activity of some 2-pyridone derivatives. hilarispublisher.com In the context of anti-tuberculosis agents, lipophilic substituents like trifluoromethyl (CF₃) or fluorine (F) on the phenyl ring improved in vitro activity against various mycobacteria. mdpi.com

Substituents on the Pyridone Ring: Modifications at other positions of the pyridone ring are also critical. For instance, in the development of influenza endonuclease inhibitors based on the 3-hydroxypyridin-2(1H)-one scaffold, substitutions at the 5- and 6-positions with diphenyl groups led to a significant enhancement in potency. frontiersin.org Similarly, for inhibitors of HIV-1 reverse transcriptase, modifications at positions 3, 4, and 6 of the pyridinone ring were found to be crucial for antiviral activity. frontiersin.org

N-Alkylation/Arylation: Selective N-functionalization of the 2-pyridone nitrogen is a key strategy. For example, N-aryl derivatives of certain 2-pyridones showed better anti-HBV activity compared to their N-alkyl counterparts. nih.gov

Positional Isomerism: The relative positions of the hydroxyl and phenyl groups can drastically alter bioactivity.

These studies highlight that a systematic exploration of substituents on both the phenyl and pyridone moieties is essential for developing potent and selective agents based on the this compound scaffold.

Table 1: Summary of Structure-Activity Relationship (SAR) Findings for 2-Pyridone Derivatives

Structural Modification Position Resulting Biological Activity Change Reference
Electron-withdrawing groups (e.g., F, Cl) Phenyl Ring Enhanced antimicrobial activity hilarispublisher.com
Lipophilic groups (e.g., CF₃, F) Phenyl Ring Improved antimycobacterial activity mdpi.com
Diphenyl groups Pyridone Ring (Positions 5 & 6) Enhanced influenza endonuclease inhibition frontiersin.org
N-Aryl substitution Pyridone Ring (Position 1) Improved anti-HBV activity over N-alkyl nih.gov
Various substituents Pyridone Ring (Positions 3, 4, 6) Crucial for HIV-1 reverse transcriptase inhibition frontiersin.org

Mechanistic Studies of Biological Action

The biological effects of this compound derivatives are exerted through interactions with specific molecular targets, such as enzymes and receptors. Mechanistic studies have begun to unravel the modes of action responsible for their diverse pharmacological activities.

A key mechanistic feature of the 3-hydroxypyridin-2-one (B1229133) scaffold is its ability to act as a bimetal chelating ligand. This was identified through X-ray crystallography, which showed 5-chloro-3-hydroxypyridin-2(1H)-one binding to the two metal ions (typically Mn²⁺ or Mg²⁺) in the active site of the influenza virus PA endonuclease. frontiersin.orgnih.gov Phenyl-substituted derivatives of this scaffold were found to have distinct binding modes that also chelate the two active site metal ions, providing a clear mechanism for their enzyme inhibitory activity. frontiersin.orgnih.gov

The general structure of this compound allows for multiple types of interactions with biological targets. The hydroxyl group is capable of forming hydrogen bonds, while the phenyl group can participate in hydrophobic or π-stacking interactions, enhancing binding affinity and specificity. Furthermore, the 2-pyridone core is an ambident nucleophile, meaning it can interact with biomolecules through both its nitrogen and oxygen atoms.

In some contexts, derivatives act as non-competitive inhibitors, binding to allosteric sites on enzymes. This is the case for certain 2-pyridone derivatives that function as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1, binding to a unique hydrophobic pocket on the enzyme away from the active site. oatext.com An N-phenyl-2-pyridone-derived endoperoxide has been shown to spontaneously deliver singlet oxygen, which is a proposed mechanism for its dual action against lung cancer and idiopathic pulmonary fibrosis. chemrxiv.org

Applications in Drug Design and Development

The 2-pyridone scaffold, particularly when substituted with a phenyl group, is prevalent in compounds with a wide array of biological activities, making it a valuable template in drug design. hilarispublisher.comtandfonline.com These derivatives have shown potential as antitumor, antimicrobial, anti-inflammatory, antiviral, analgesic, and cardiotonic agents. hilarispublisher.comrsc.orgeurekaselect.comthieme-connect.com

Antitumor Agents: Research has shown that this compound derivatives can induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines, indicating their potential as anticancer agents. For instance, novel 2-phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives have been identified as potent inhibitors of osteosarcoma cell proliferation both in vitro and in vivo. nih.gov Pyrazolo[3,4-b]pyridine derivatives have also demonstrated significant antiproliferative activity against hepatocellular carcinoma and breast adenocarcinoma cell lines. jst.go.jp

Antimicrobial Agents: The this compound scaffold is a foundation for developing new antimicrobial agents. Studies have demonstrated efficacy against resistant bacterial strains like Escherichia coli and Staphylococcus aureus. The introduction of a chlorine atom and a substituted phenyl group to an azetidin-2-one (B1220530) ring attached to a pyridine (B92270) core yielded derivatives with notable antibacterial activity. scirp.org Furthermore, some pyrazolo[3,4-b]pyridine derivatives have shown high antimicrobial activity against various microorganisms, with one compound being nearly as active as the standard drug Amphotericin B against the fungus Fusarium oxysporum. jst.go.jp

Anti-inflammatory Agents: Pyridone derivatives are recognized for their anti-inflammatory properties. hilarispublisher.comtandfonline.com For example, an N-phenyl-2-pyridone-derived endoperoxide demonstrated potential in treating idiopathic pulmonary fibrosis, a chronic inflammatory lung disease. chemrxiv.org

Antiviral Agents: This class of compounds has been extensively studied for antiviral applications. Phenyl-substituted 3-hydroxypyridin-2-ones are potent inhibitors of the influenza A endonuclease enzyme. nih.gov Additionally, various 2-pyridinone derivatives have been developed as specific non-nucleoside inhibitors of HIV-1 reverse transcriptase. oatext.comnih.gov

Analgesic and Cardiotonic Agents: The broad bioactivity of the 2-pyridone core extends to analgesic and cardiotonic effects. hilarispublisher.comrsc.org Certain derivatives of 4-(pyridin-3-yl)-2-hydroxy-4-oxobut-2-enoic acid have shown analgesic activity in biological screenings. thieme-connect.com Other studies have focused on synthesizing 2-pyridone derivatives as inhibitors of phosphodiesterase 3 (PDE3), a target for treating heart failure. eurekaselect.com

Table 2: Selected Applications of this compound and Related Derivatives in Drug Development

Therapeutic Area Specific Application/Target Key Finding Reference(s)
Oncology Osteosarcoma Potent inhibition of cell proliferation in vitro and in vivo. nih.gov
Hepatocellular Carcinoma Significant cytotoxic activity observed in vitro. jst.go.jp
Infectious Disease Antimicrobial (Bacteria) Effective inhibition against E. coli and S. aureus.
Antimicrobial (Fungi) High activity against Fusarium oxysporum. jst.go.jp
Antiviral (Influenza) Potent inhibition of influenza A endonuclease. nih.gov
Antiviral (HIV) Specific non-nucleoside inhibition of reverse transcriptase. oatext.comnih.gov
Inflammation Idiopathic Pulmonary Fibrosis Suppression of TGF-β1 induced fibrosis in vitro. chemrxiv.org
Other Analgesia Demonstrated analgesic activity in screening. thieme-connect.com
Cardiotonic Inhibition of phosphodiesterase 3 (PDE3). eurekaselect.com

Enzyme Inhibition Studies

The ability of this compound derivatives to inhibit specific enzymes is a cornerstone of their therapeutic potential. Research has focused on several key enzymatic targets.

Endonuclease: A significant area of research has been the inhibition of the influenza virus cap-dependent endonuclease, which is part of the viral RNA polymerase and essential for viral replication. frontiersin.org Phenyl-substituted 3-hydroxypyridin-2(1H)-ones have been synthesized and identified as potent inhibitors of this enzyme. nih.govnih.gov For example, two compounds in one series demonstrated IC₅₀ values of 11 nM and 23 nM in an enzymatic assay, showcasing their high potency. nih.gov The mechanism involves the chelation of two metal ions in the enzyme's active site. frontiersin.orgnih.gov

Reverse Transcriptase: 2-Pyridinone derivatives are a well-established class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. oatext.comnih.gov These compounds bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function. oatext.com Extensive SAR studies have led to the development of potent analogs, with one clinical candidate, 3-[N-[(5-ethyl-2-methoxy-6-methyl-3-pyridyl)methyl]amino]-5-ethyl-6-methylpyridin-2(1H)-one, emerging from these efforts. nih.gov

α-glucosidase and α-amylase: Some 2-pyridone-containing heterocycles have been investigated as inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. rsc.org Inhibition of these enzymes is a therapeutic strategy for managing type 2 diabetes. A review covering multicomponent reactions to synthesize 2-pyridone derivatives highlights their potential as α-glucosidase inhibitors. rsc.orgrsc.org

Table 3: Enzyme Inhibition by this compound and Related Derivatives

Enzyme Target Therapeutic Application Derivative Class Potency/Key Finding Reference(s)
Influenza A Endonuclease Antiviral (Influenza) Phenyl substituted 3-hydroxypyridin-2(1H)-ones IC₅₀ values as low as 11 nM. nih.gov
HIV-1 Reverse Transcriptase Antiviral (HIV) 3-Aminopyridin-2(1H)-one analogs Potent non-nucleoside inhibitors (NNRTIs). oatext.comnih.gov
α-Glucosidase Antidiabetic 2-Pyridone-containing heterocycles Identified as potential inhibitors. rsc.orgrsc.org

Role as a Privileged Scaffold in Drug Discovery

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is able to bind to multiple, unrelated biological targets, suggesting its versatility and utility in drug design. rsc.orgnih.gov The 2-pyridone ring system, and by extension the this compound framework, is widely considered a privileged scaffold. hilarispublisher.comtandfonline.comrsc.orgnih.gov

This status is attributed to several key characteristics:

Versatile Binding Properties: The 2-pyridone structure can act as both a hydrogen bond donor (via the N-H group) and acceptor (via the carbonyl oxygen), allowing it to form diverse interactions with protein targets. rsc.orgnih.gov

Favorable Physicochemical Properties: These heterocycles can confer desirable drug-like properties, such as metabolic stability, good solubility in water, and appropriate lipophilicity. rsc.orgnih.gov

Bioisosteric Replacement: The 2(1H)-pyridone motif can serve as a bioisostere for other common chemical groups like amides, phenols, and pyridines, allowing chemists to replace these groups to improve a molecule's pharmacological profile. rsc.orgnih.gov

Presence in Approved Drugs: The value of the 2-pyridone scaffold is validated by its presence in numerous FDA-approved drugs targeting a range of diseases. Examples include Perampanel (anticonvulsant), Pirfenidone (anti-fibrotic), Doravirine (anti-HIV), and Palbociclib (anti-cancer). hilarispublisher.comrsc.org

The incorporation of a phenyl group at the 3-position adds a crucial element for hydrophobic and aromatic interactions, further expanding the potential binding modes and biological targets for this class of compounds. The demonstrated success of this scaffold across various therapeutic areas, from antiviral to anticancer, confirms its role as a privileged structure in the ongoing search for new medicines. hilarispublisher.comnih.govtandfonline.com

Potential Applications in Materials Science Utilizing 3 Phenylpyridin 2 Ol

Organic Electronic Materials

The field of organic electronics leverages carbon-based molecules and polymers for applications in devices like organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. researchgate.netnih.govrsc.org The performance of these devices is intrinsically linked to the chemical structure and purity of the organic semiconductor materials used. nih.govsigmaaldrich.com Phenylpyridine and its derivatives are notable scaffolds in this domain, recognized for their tunable electronic properties and robust thermal stability. researchgate.netnih.gov

The 3-Phenylpyridin-2-ol structure incorporates a pyridine (B92270) ring, which is electron-deficient, and a phenyl group. This combination can facilitate intramolecular charge transfer, a desirable characteristic for semiconductor materials. The nitrogen atom in the pyridine ring acts as an electron acceptor, which is a key feature in many n-type and bipolar organic semiconductors. nih.gov The ability to modify the phenyl and pyridine rings allows for precise tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for optimizing charge injection and transport in electronic devices. nih.gov

Furthermore, n-type organic small molecules are valued for their straightforward synthesis, strong intermolecular stacking, and the ease with which their structures can be functionalized. nih.gov The synthesis of materials based on phenylpyridine scaffolds often involves transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to create complex conjugated systems. acs.orgresearchgate.net The hydroxyl group in this compound offers a reactive site for further functionalization, enabling its incorporation into larger, more complex molecular architectures or polymer backbones designed for specific electronic applications.

Photoluminescent Materials (e.g., OLEDs)

Organic Light-Emitting Diodes (OLEDs) are a major application for photoluminescent organic materials. researchgate.net The design of efficient and stable emitters, particularly for the blue region of the spectrum, remains a significant area of research. mdpi.com Phenylpyridine derivatives are cornerstone materials in this field, especially as ligands in phosphorescent iridium(III) complexes, which can achieve near-100% internal quantum efficiency by harvesting both singlet and triplet excitons. nih.gov

The this compound core structure is relevant to the design of novel emitters. The combination of an electron-donating group and an electron-accepting group within a single molecule is a common strategy for creating materials that exhibit thermally activated delayed fluorescence (TADF) or have hybridized local and charge-transfer (HLCT) states. mdpi.com In this compound, the phenyl group can act as a donor, while the pyridinone tautomer can serve as an acceptor. This built-in donor-acceptor character is fundamental to achieving efficient photoluminescence.

Research on related heterocyclic systems demonstrates the viability of this approach. For example, naphthalimide-based derivatives used as green emitters in OLEDs have shown high decomposition temperatures (306–366 °C) and achieved external quantum efficiencies (EQE) up to 3.3%. mdpi.com Similarly, pyrene-benzimidazole derivatives have been developed as pure blue emitters, with one non-doped device showing an EQE of up to 4.3%. nih.gov The performance of OLEDs based on various emitters highlights the importance of molecular design in achieving desired characteristics like color purity and efficiency.

Emitter TypeHost/DopantMax. EQE (%)Emission ColorCIE Coordinates
Naphthalimide-derivative (RB-11)5 wt% in CBP host3.3%Green(0.29, 0.52)
Pyrene-Benzimidazole (Compound B)Non-doped4.3%Blue(0.148, 0.130)
Thienylpyridine-Iridium(III) ComplexEmitter17.9%OrangeNot Specified
Triazine-based ExciplexEmitter11.9%GreenNot Specified

This table presents performance data for various classes of OLED emitters to illustrate the range of efficiencies and colors achievable with different molecular designs related to heterocyclic and aromatic structures. mdpi.comnih.govresearchgate.netacs.org

The solid-state luminescence of a material is highly dependent on its molecular packing and intermolecular interactions. Phenyl-substituted compounds can exhibit strong luminescence in the solid state, with emission properties influenced by steric hindrance and the electronic nature of substituents. rsc.org The photoluminescence quantum yield (PLQY) of materials can be significantly enhanced by molecular design; for instance, rhenium(I) complexes with phenyl-substituted ligands have achieved PLQYs as high as 0.59 in the solid state. rsc.org These findings underscore the potential of the this compound scaffold as a foundational element for new photoluminescent materials.

Functional Polymers and Composites

Functional polymers are materials where the polymer backbone is endowed with specific chemical groups that impart desired properties and applications, ranging from sensing and catalysis to biomedical uses. appleacademicpress.com The synthesis of these materials can be achieved by polymerizing functional monomers or by post-polymerization modification of a polymer backbone. appleacademicpress.comgoogle.com

The this compound molecule is a candidate for creating functional polymers due to its inherent functionalities. The hydroxyl group of the pyridin-2-ol tautomer provides a reactive handle for polymerization or for grafting onto existing polymers. This approach is seen in the synthesis of polymers containing hydroxypyridine units, which can be used to create advanced materials. datainsightsmarket.comresearchgate.net For example, the hydroxyl group could initiate ring-opening polymerizations or participate in condensation reactions to be integrated into polyester (B1180765) or polyurethane backbones. frontiersin.org

The phenylpyridine moiety itself can introduce valuable properties into a polymer. Phenylpyridine-based polymers have been investigated for their photo-functional properties and their ability to form complexes with metals like iridium, leading to emissive materials suitable for light-emitting devices. google.comscispace.com Incorporating such structures can create conductive polymers or hyper-crosslinked polymers with high porosity, suitable for applications like gas capture or chemical sensing. researchgate.netacs.org For instance, covalent organic frameworks (COFs) functionalized with phenylpyridine have been developed for the highly selective sensing of gases. acs.org

Environmental Fate and Impact Research of 3 Phenylpyridin 2 Ol

Biodegradation Studies

Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi, into simpler substances. hzbp.cn This process is a primary mechanism for the removal of many organic pollutants from the environment. alfa-industry.com For pyridine (B92270) derivatives, biodegradability can vary significantly based on the type and position of substituents on the pyridine ring. tu-dortmund.dematrix-fine-chemicals.com

While no specific studies detailing the biodegradation of 3-Phenylpyridin-2-ol are available, research on simpler hydroxypyridines provides insight into its likely metabolic pathways. Bacteria are known to degrade simple pyridine derivatives, particularly hydroxypyridines, by using them as a sole source of carbon and nitrogen. tu-dortmund.de The degradation of these compounds typically proceeds through pathways involving hydroxylated intermediates. matrix-fine-chemicals.com For instance, the biodegradation of 2-hydroxypyridine (B17775) by various bacterial strains, such as Rhodococcus rhodochrous and Arthrobacter sp., has been shown to initiate with enzymatic hydroxylation, followed by ring cleavage to yield intermediates that can enter central metabolic pathways. alchempharmtech.comgoogleapis.com

The process for this compound would likely involve an initial attack on the pyridine ring, catalyzed by microbial monooxygenases or dioxygenases, leading to ring fission. The presence of the stable phenyl group may influence the rate and pathway of degradation compared to simpler pyridinols. Microorganisms capable of degrading pyridine and its derivatives are common in soil and sludge, suggesting that this compound may be susceptible to microbial degradation in these environments. tu-dortmund.de

Table 1: Examples of Microorganisms Involved in the Degradation of Pyridine Derivatives

MicroorganismDegraded Compound(s)Reference
Arthrobacter sp.Pyridine, 4-hydroxypyridine alchempharmtech.com
Rhodococcus rhodochrous2-hydroxypyridine alchempharmtech.com
Pseudomonas sp.Pyridine, Polythene
Aspergillus nigerPolythene, 3-phenoxybenzoic acid

Photolytic Degradation Pathways

Photolytic degradation, or photolysis, is a process where chemical compounds are broken down by light, particularly ultraviolet (UV) radiation from the sun. This can occur through two primary mechanisms: direct photolysis, where the molecule itself absorbs light energy, and indirect photolysis, which is mediated by other light-absorbing substances (photosensitizers) that transfer energy to the target compound.

Specific experimental research on the photolytic degradation of this compound is not documented in available literature. However, its structure, containing both a phenyl ring and a hydroxypyridine moiety, suggests it would absorb UV light and be susceptible to photodegradation. A suggested research approach involves monitoring its photolytic breakdown under UV light (e.g., at a wavelength of 254 nm) using liquid chromatography-mass spectrometry (LC-MS) to identify the resulting metabolites.

The degradation pathway would likely involve oxidation of the hydroxyl group or cleavage of the pyridine ring. The presence of oxygen can lead to the formation of highly reactive species like singlet oxygen, which can accelerate the degradation of phenolic compounds. For many aromatic compounds, photolysis results in the formation of smaller, more polar intermediates, eventually leading to mineralization into carbon dioxide and water under ideal conditions. The exact degradation products and the rate of photolysis for this compound would depend on various environmental factors, including light intensity, pH, and the presence of natural photosensitizers in the water or soil.

Environmental Partitioning and Distribution Modeling

Environmental partitioning describes how a chemical distributes itself between different environmental compartments like water, soil, air, and biota. This behavior is largely governed by the compound's physicochemical properties, such as its water solubility and its octanol-water partition coefficient (Kow). The Kow, often expressed as its logarithm (LogP), is a measure of a chemical's lipophilicity (tendency to dissolve in fats and oils) versus its hydrophilicity (tendency to dissolve in water).

A high LogP value indicates a greater affinity for organic matter and lipids, suggesting the compound is more likely to adsorb to soil, sediment, and accumulate in organisms. Conversely, a low LogP value indicates higher water solubility and greater mobility in the environment.

There is no experimentally determined LogP value for this compound in the reviewed literature. However, a value has been estimated using Quantitative Structure-Activity Relationship (QSAR) modeling.

Table 2: Predicted Physicochemical Properties for Environmental Partitioning of this compound

ParameterValueMethodImplicationReference
LogP (Octanol-Water) 2.3 ± 0.2QSAR PredictionIndicates moderate lipophilicity. The compound has a tendency to partition from water into organic phases like soil organic carbon and biological tissues.
Soil Organic Carbon-Water (B12546825) Partition Coefficient (Koc) Estimated from LogPCalculationA higher LogP suggests a higher Koc, indicating that the compound is likely to have low to moderate mobility in soil and will tend to adsorb to soil and sediment particles.

The predicted LogP value of 2.3 suggests that this compound is moderately lipophilic. This value can be used to estimate the soil organic carbon-water partition coefficient (Koc), which predicts the chemical's mobility in soil. Compounds with higher LogP values generally have higher Koc values, meaning they bind more strongly to the organic fraction of soil and are less likely to leach into groundwater. Based on its predicted LogP, this compound is expected to have a tendency to adsorb to soil and sediment, reducing its concentration in the aqueous phase.

Future Research Directions and Perspectives

Emerging Synthetic Methodologies

The development of novel, efficient, and sustainable synthetic methods is paramount for expanding the accessibility and application of 3-Phenylpyridin-2-ol and its derivatives. Future research is expected to move beyond classical condensation reactions towards more sophisticated and greener approaches.

Key future directions include:

Multicomponent Reactions (MCRs): One-pot MCRs are gaining traction for their efficiency, atom economy, and ability to generate molecular diversity from simple precursors. jmaterenvironsci.com Future research could focus on developing novel four-component reactions, similar to those used for other pyridones, that combine readily available materials like benzaldehyde (B42025) derivatives, a C-H acid, an ammonia (B1221849) source, and another component in a single, streamlined operation. researchgate.net A significant advantage of this approach is the rapid assembly of complex, functionalized this compound analogues. nih.gov

Solvent-Free and Green Catalysis: Methodologies that utilize solvent-free or "neat" reaction conditions are highly desirable from an environmental standpoint. jmaterenvironsci.com Research into solid-supported catalysts, such as basic alumina (B75360) (Al₂O₃) or silica-sulfuric acid (SiO₂-Pr-SO₃H), which can be easily recovered and recycled, will be a major focus. jmaterenvironsci.comnih.gov These methods not only reduce waste but often lead to cleaner reactions and higher yields. nih.gov

Flow Chemistry and Microwave-Assisted Synthesis: The application of flow chemistry can enable better control over reaction parameters, leading to improved yields, safety, and scalability. Microwave-assisted synthesis has already been shown to accelerate the formation of 2-pyridone derivatives and will likely be further explored to shorten reaction times for this compound synthesis. researchgate.net

Novel Cyclization Strategies: Researchers are exploring innovative ways to construct the pyridinone ring. One promising avenue involves the intramolecular nucleophilic cyclization of β-keto amides. rsc.org The strategic choice of a base in these reactions can selectively direct the synthesis towards different functionalized pyridone products, offering a divergent approach to creating libraries of derivatives. rsc.org Another advanced method involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" to attach complex functionalities, such as triazole rings, to the pyridinone scaffold, creating novel hybrid molecules. bohrium.com

Table 1: Comparison of Emerging Synthetic Methodologies for Pyridone Synthesis

MethodologyKey FeaturesStarting Materials (Examples)Catalyst/ConditionsAdvantages
Multicomponent Reaction One-pot synthesis, high atom economy. jmaterenvironsci.comnih.govBenzaldehyde, methyl acetoacetate, Meldrum's acid, ammonium (B1175870) acetate (B1210297). nih.govSiO₂-Pr-SO₃H, solvent-free, 140°C. nih.govHigh yields, short reaction times, environmentally benign. nih.gov
Base-Mediated Cyclization Divergent synthesis based on catalyst choice. rsc.orgβ-keto amides, malononitrile. rsc.orgEt₃N or ᵗBuOK, reflux. rsc.orgSelective formation of different polyfunctionalized products. rsc.org
Recyclable Solid Catalysis Green chemistry approach, catalyst reusability. tandfonline.comAryl aldehydes, malononitrile, cyanoacetic hydrazide. tandfonline.comKF-Al₂O₃, room temperature. tandfonline.comMild conditions, good to excellent yields, recyclable catalyst. tandfonline.com
Click Chemistry (CuAAC) Modular synthesis of complex derivatives. bohrium.comN-propargylated pyridinones, aryl azides. bohrium.comCopper(I) catalyst (e.g., CuSO₄/ascorbic acid). bohrium.comHigh yields, mild conditions, access to novel hybrid scaffolds. bohrium.com

Advanced Catalytic Systems

Catalysis is at the heart of modern organic synthesis, and the future development of methods to produce this compound will rely heavily on innovative catalytic systems that offer higher efficiency, selectivity, and sustainability.

Future research in this area will likely concentrate on:

Photoredox Catalysis: A significant emerging area is the use of visible-light-induced photoredox catalysis. The combination of a ruthenium photocatalyst with a palladium catalyst has been successfully used for the C-H arylation of (6-phenylpyridin-2-yl)pyrimidines. rsc.org This dual catalytic approach allows for the activation of otherwise inert C-H bonds under mild, light-induced conditions, offering a powerful tool for the late-stage functionalization of the this compound core. rsc.org

Novel Metal Complexes: While palladium and copper catalysts are well-established, research is expanding to include other transition metals. Gold(III) complexes featuring 2-arylpyridine ligands have shown high catalytic activity in reactions like propargyl cyclopropanation. diva-portal.org The development of well-defined, stable gold(III) complexes with this compound as a ligand could unlock new catalytic transformations. diva-portal.orgmdpi.com Furthermore, oxovanadium(IV) microclusters containing 2-phenylpyridine (B120327) have been demonstrated as highly active precatalysts for olefin oligomerization, suggesting a potential materials-oriented application. semanticscholar.org

Nanocatalysis in Green Solvents: The use of metal nanoparticles as catalysts offers high surface area and reactivity. Future studies could explore the use of palladium or nickel nanoparticles dispersed in renewable solvents like glycerol (B35011) for hydrogenation or coupling reactions. researchgate.net Similarly, reactions in aqueous media using water-soluble ligands or supported nanoparticle catalysts represent a key direction for sustainable chemical production. liv.ac.uk

Asymmetric Catalysis: For medicinal applications where chirality is crucial, the development of asymmetric catalytic systems is essential. Cationic rhodium(I) complexes have been used for the enantioselective synthesis of axially chiral N-aryl-2-pyridones. researchgate.net Future work will aim to design chiral ligands and catalysts that can control the stereochemistry during the synthesis of this compound derivatives, particularly those with applications as pharmaceuticals.

Table 2: Advanced Catalytic Systems for Phenylpyridine Synthesis and Functionalization

Catalytic SystemReaction TypeKey FeaturesPotential Application for this compound
Pd-Catalysis/Ru-Photoredox C-H Arylation rsc.orgDual catalysis, visible light induction, mild conditions. rsc.orgLate-stage functionalization of the phenyl or pyridine (B92270) ring.
Gold(III) Complexes Cyclopropanation, Alkyne Hydration diva-portal.orgmdpi.comHigh catalytic activity, unique reactivity of ligated gold. diva-portal.orgCatalyzing novel transformations for derivative synthesis.
Palladium Nanoparticles Cross-Coupling, Hydrogenation researchgate.netliv.ac.ukHigh surface area, potential for use in green solvents like water or glycerol. researchgate.netliv.ac.ukSustainable synthesis and modification of the core structure.
Oxovanadium(IV) Microclusters Olefin Oligomerization semanticscholar.orgHighly active precatalyst system. semanticscholar.orgSynthesis of polymers incorporating the phenylpyridine moiety.

Targeted Medicinal Chemistry Approaches

The pyridinone scaffold is prevalent in many FDA-approved drugs, and its derivatives exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. nih.govgoogle.com.qa Future medicinal chemistry research on this compound will focus on designing and synthesizing derivatives with optimized potency and selectivity for specific biological targets.

Promising future research avenues include:

Inhibitors of Viral Enzymes: Aryl-substituted 3-hydroxypyridin-2(1H)-ones have been identified as potent inhibitors of the influenza A endonuclease by chelating metal ions in the enzyme's active site. nih.gov This provides a clear blueprint for future research to design this compound derivatives as potential antiviral agents against influenza and other metalloenzymes.

Enzyme Inhibition for Metabolic and Infectious Diseases: The 2-pyridone scaffold has shown potential in inhibiting various enzymes. For example, 3,4-dihydro-2-pyridone derivatives are effective urease inhibitors, which is relevant for treating infections by urease-producing bacteria like Helicobacter pylori. nih.gov Additionally, 5-phenyl substituted 1-methyl-2-pyridones have been evaluated as inhibitors of 5α-reductase, an enzyme implicated in benign prostatic hyperplasia and other hormonal disorders. nih.gov Future work could systematically explore the inhibitory potential of this compound derivatives against these and other clinically relevant enzymes.

Modulators of Receptors and Cellular Pathways: A patent has described phenyl-isoxazol-3-ol derivatives, including one incorporating a 2-phenylpyridine structure, as GPR120 agonists for the potential treatment of diabetes and hyperlipidemia. google.com.qa This highlights the potential for this compound derivatives to act as ligands for G-protein coupled receptors. Other research has pointed to the neuroprotective potential of related phenyl-pyridinone compounds. Targeted synthesis and screening of this compound libraries against specific receptor families could lead to new therapeutic leads.

Scaffold Hopping and Structure-Activity Relationship (SAR) Studies: Medicinal chemists will employ "scaffold hopping" to replace known pharmacophores with the this compound core to improve properties like solubility or potency. nih.gov Systematic SAR studies will be conducted by modifying the substitution pattern on both the phenyl and pyridinone rings to understand how structural changes affect biological activity, leading to the optimization of lead compounds. nih.gov

Table 3: Potential Medicinal Chemistry Targets for this compound Derivatives

Target ClassSpecific Target ExampleTherapeutic AreaRationale/Related Findings
Viral Metalloenzymes Influenza A EndonucleaseAntiviral (Influenza)Aryl-substituted 3-hydroxypyridin-2-ones are potent inhibitors. nih.gov
Metabolic Enzymes 5α-ReductaseBenign Prostatic Hyperplasia5-Phenyl substituted 1-methyl-2-pyridones show inhibitory activity. nih.gov
Bacterial Enzymes UreaseInfectious Disease (H. pylori)Dihydropyridone derivatives are a novel inhibitor scaffold. nih.gov
GPCRs GPR120Diabetes, HyperlipidemiaA related 2-phenylpyridine derivative acts as a GPR120 agonist. google.com.qa
Fibrosis Pathways Collagen ExpressionAnti-fibrosis2-(Pyridin-2-yl) pyrimidine (B1678525) derivatives show anti-fibrotic activity in vitro. mdpi.com

Novel Material Science Applications

The structural features of this compound—a rigid aromatic system capable of hydrogen bonding and metal coordination—make it an attractive building block for novel functional materials.

Future research is anticipated in the following areas:

Luminescent Materials and OLEDs: Phenylpyridine derivatives, particularly cyclometalated iridium(III) and gold(III) complexes, are well-known for their phosphorescent properties and use in Organic Light-Emitting Diodes (OLEDs). mdpi.comnycu.edu.tw Future work will involve using this compound and its analogues as ligands to create new metal complexes. The hydroxyl/oxo group offers an additional coordination or functionalization site, potentially allowing for fine-tuning of the photophysical properties (e.g., emission color, quantum yield) for applications in displays and solid-state lighting. mdpi.com

High-Performance Polymers: The rigidity and thermal stability of the phenylpyridine unit can be exploited to create high-performance polymers. Related phenyl-pyridinone structures have been suggested for use in developing specialized polymers and coatings. Future research could focus on the synthesis of monomers based on this compound for incorporation into polymers like polyamides, polyimides, or polyesters, aiming to enhance their thermal resistance, mechanical strength, and optical properties.

Functional Coordination Polymers and MOFs: The ability of the pyridinone moiety to coordinate with metal ions makes this compound a promising ligand for the construction of metal-organic frameworks (MOFs) or coordination polymers. The resulting materials could have tailored porosity and functionality for applications in gas storage, separation, or heterogeneous catalysis.

Catalyst Scaffolds: The compound itself can serve as a scaffold for creating new catalysts. Oxovanadium(IV) microclusters formed with 2-phenylpyridine have been shown to be effective precatalysts for olefin oligomerization, a key process in polymer production. semanticscholar.org This suggests that this compound could be used to create novel catalytic systems for polymerization and other organic transformations.

Comprehensive Environmental Risk Assessment Methodologies

As with any chemical compound intended for broader use, a thorough assessment of its environmental impact is essential. ontosight.aiontosight.ai Future research must include a comprehensive environmental risk assessment (ERA) for this compound, following established international guidelines.

A robust ERA methodology would involve a tiered approach:

Phase I Assessment: This initial phase estimates the potential environmental exposure based on production volume and use patterns. If the predicted environmental concentration (PEC) exceeds a certain threshold (e.g., as defined by the European Medicines Agency), a more detailed Phase II assessment is triggered. epa.gov

Phase II Assessment: This phase involves experimental studies to determine the compound's intrinsic properties.

Persistence (P): Studies on biodegradation in water, soil, and sediment will be crucial. The degradation pathway needs to be elucidated, as transformation products can sometimes be more toxic than the parent compound. nih.gov The half-life of related phenyltin compounds in soil, for instance, was found to be around 30 days. nih.gov

Bioaccumulation (B): The octanol-water partition coefficient (log P) will be determined to predict the tendency of the compound to accumulate in fatty tissues of organisms. If log P is high, experimental bioaccumulation studies in aquatic organisms may be necessary. epa.gov

Toxicity (T): Ecotoxicity studies on representative aquatic organisms (algae, daphnids, and fish) are required to determine the concentration at which the compound causes adverse effects (PNEC - Predicted No-Effect Concentration). epa.gov The risk is then characterized by comparing the PEC to the PNEC.

By systematically addressing these research directions, the scientific community can unlock the full potential of this compound, paving the way for innovative applications while ensuring environmental stewardship.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Phenylpyridin-2-ol, and how do reaction conditions influence yield?

  • Methodology : this compound can be synthesized via functionalization of pyridine precursors. Common approaches include:

  • Oxidative hydroxylation : Reacting 3-phenylpyridine with oxidizing agents like potassium permanganate under acidic conditions to introduce the hydroxyl group at position 2 .
  • Cyclization : Using substituted benzaldehyde derivatives with ammonia and ketones in a modified Chichibabin reaction to form the pyridine ring .
    • Optimization : Yields depend on temperature (typically 80–120°C), solvent polarity (e.g., ethanol or DMF), and catalyst choice (e.g., Pd for cross-coupling reactions). Purity is enhanced via recrystallization or column chromatography .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for phenyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (C11_{11}H9_9NO, theoretical 171.19 g/mol) and fragmentation patterns .
  • HPLC : Purity assessment (>95%) using reverse-phase columns and UV detection at 254 nm .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Data Reconciliation :

  • Meta-analysis : Compare studies using standardized assays (e.g., MIC values for antimicrobial activity against S. aureus or C. albicans) .
  • Control Variables : Account for differences in solvent (DMSO vs. water), cell lines, or incubation times. For example, hydroxyl group positioning (2- vs. 4-) drastically alters bioactivity .
    • Mechanistic Studies : Use computational docking to assess binding affinity to target proteins (e.g., CYP450 enzymes) .

Q. How do substituents on the pyridine ring influence the compound’s reactivity and pharmacological potential?

  • Substituent Effects :

  • Electron-withdrawing groups (e.g., -NO2_2, -CF3_3) enhance electrophilic substitution at position 4, while electron-donating groups (e.g., -OCH3_3) stabilize the hydroxyl group at position 2 .
  • Structure-Activity Relationship (SAR) : Fluorine substitution at position 5 increases metabolic stability but may reduce solubility .
    • Experimental Design : Synthesize analogs (e.g., 3-Phenyl-5-fluoropyridin-2-ol) and compare logP values and IC50_{50} in cytotoxicity assays .

Q. What methodologies assess the environmental and toxicological profiles of this compound?

  • Toxicity Screening :

  • In vitro assays : Ames test (mutagenicity), MTT assay (cell viability), and zebrafish embryo toxicity models .
  • Degradation Studies : Monitor photolytic breakdown under UV light (λ = 254 nm) using LC-MS to identify metabolites .
    • Regulatory Compliance : Follow OECD guidelines for acute oral toxicity (LD50_{50}) and bioaccumulation potential (BCF) calculations .

Methodological Considerations

Q. How can researchers optimize reaction conditions for scaled-up synthesis while minimizing byproducts?

  • Process Chemistry :

  • Flow Chemistry : Continuous flow systems improve heat/mass transfer and reduce side reactions (e.g., over-oxidation) .
  • Green Chemistry : Replace traditional solvents with ionic liquids or supercritical CO2_2 to enhance sustainability .
    • Byproduct Analysis : Use GC-MS to identify impurities (e.g., phenyl ketones) and adjust stoichiometry or catalyst loading .

Q. What computational tools predict the physicochemical properties of this compound for drug discovery?

  • In silico Models :

  • QSAR : Correlate molecular descriptors (e.g., polar surface area, H-bond donors) with bioavailability .
  • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to predict blood-brain barrier permeability .
    • Software : Schrödinger Suite, Gaussian (DFT calculations for redox potentials) .

Data Presentation Example

PropertyValue/DescriptionMethod/Reference
Molecular Weight171.19 g/molPubChem
logP (Octanol-Water)2.3 ± 0.2QSAR Prediction
Antimicrobial ActivityMIC = 32 µg/mL (C. albicans)Broth Microdilution

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.